molecular formula C28H22BNO2 B13344148 (4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13344148
M. Wt: 415.3 g/mol
InChI Key: CYAUPJWMYZBZEQ-UHFFFAOYSA-N
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Description

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a boronic acid derivative, which makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the Naphthalen-1-yl(phenyl)amino Group: This step involves the reaction of the biphenyl core with naphthalen-1-yl(phenyl)amine under suitable conditions to form the desired product.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid has several scientific research applications:

    Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Naphthalene-1-boronic acid
  • 4-(Naphthalen-1-yl)phenylboronic acid

Uniqueness

(4’-(Naphthalen-1-yl(phenyl)amino)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structure, which combines a biphenyl core with a naphthalen-1-yl(phenyl)amino group and a boronic acid functional group. This combination imparts unique reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C28H22BNO2

Molecular Weight

415.3 g/mol

IUPAC Name

[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]boronic acid

InChI

InChI=1S/C28H22BNO2/c31-29(32)24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,31-32H

InChI Key

CYAUPJWMYZBZEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)(O)O

Origin of Product

United States

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